Spectroscopic Fingerprinting of 2-Phenyl-5,6,7,8-tetrahydroquinazoline: A Technical Guide for Researchers
Spectroscopic Fingerprinting of 2-Phenyl-5,6,7,8-tetrahydroquinazoline: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the spectroscopic characteristics of 2-Phenyl-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. While a complete set of publicly available spectra for this specific molecule is limited, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and similar quinazoline derivatives.
Molecular Structure and Overview
2-Phenyl-5,6,7,8-tetrahydroquinazoline possesses a core structure consisting of a dihydropyrimidine ring fused to a cyclohexene ring, with a phenyl substituent at the 2-position. Its molecular formula is C₁₄H₁₄N₂, and it has a molecular weight of 210.27 g/mol . The structural elucidation of such molecules is critically dependent on a multi-faceted spectroscopic approach, where each technique provides a unique piece of the structural puzzle.
Caption: Molecular structure of 2-Phenyl-5,6,7,8-tetrahydroquinazoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2-Phenyl-5,6,7,8-tetrahydroquinazoline, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The predicted chemical shifts (δ) are presented in Table 1.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl-H (ortho) | 8.1 - 8.3 | Multiplet | 2H | Deshielded due to proximity to the electron-withdrawing quinazoline ring. |
| Phenyl-H (meta, para) | 7.3 - 7.6 | Multiplet | 3H | Typical aromatic region for a monosubstituted benzene ring. |
| H-4 | ~8.5 | Singlet | 1H | Olefinic proton in the pyrimidine ring, expected to be downfield. |
| C5-H₂ | 2.8 - 3.0 | Triplet | 2H | Allylic to the C4=N3 double bond, showing coupling with C6-H₂. |
| C8-H₂ | 2.6 - 2.8 | Triplet | 2H | Adjacent to a nitrogen atom, resulting in a downfield shift compared to C6 and C7. |
| C6-H₂, C7-H₂ | 1.8 - 2.0 | Multiplet | 4H | Aliphatic protons in the cyclohexene ring, expected to show complex coupling. |
Table 1: Predicted ¹H NMR Data for 2-Phenyl-5,6,7,8-tetrahydroquinazoline in CDCl₃.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are detailed in Table 2.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~160 | Imino carbon, highly deshielded. |
| C4 | ~155 | Olefinic carbon in the pyrimidine ring. |
| C8a | ~150 | Bridgehead carbon adjacent to nitrogen. |
| Phenyl-C (ipso) | 135 - 138 | Quaternary carbon attached to the quinazoline ring. |
| Phenyl-C (ortho, meta, para) | 128 - 131 | Aromatic carbons of the phenyl ring. |
| C4a | ~125 | Bridgehead carbon. |
| C5, C8 | 25 - 30 | Aliphatic carbons adjacent to the pyrimidine ring. |
| C6, C7 | 20 - 25 | Aliphatic carbons in the cyclohexene ring. |
Table 2: Predicted ¹³C NMR Data for 2-Phenyl-5,6,7,8-tetrahydroquinazoline in CDCl₃.
Experimental Protocol for NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for 2-Phenyl-5,6,7,8-tetrahydroquinazoline are listed in Table 3.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3050 - 3100 | C-H stretch | Aromatic (Phenyl) |
| 2850 - 2960 | C-H stretch | Aliphatic (Tetrahydro) |
| 1600 - 1620 | C=N stretch | Imine (Quinazoline) |
| 1450 - 1580 | C=C stretch | Aromatic (Phenyl and Quinazoline) |
Table 3: Predicted IR Absorption Bands for 2-Phenyl-5,6,7,8-tetrahydroquinazoline.
Experimental Protocol for IR Analysis
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Sample Preparation (ATR):
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Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
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Apply pressure to ensure good contact between the sample and the crystal.
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Sample Preparation (KBr Pellet):
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Grind a small amount of the sample with dry potassium bromide (KBr) powder.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
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Data Acquisition:
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
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Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.
Predicted Mass Spectrum
For 2-Phenyl-5,6,7,8-tetrahydroquinazoline, the following key peaks are anticipated in the mass spectrum:
| m/z | Ion | Rationale |
| 210 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |
| 209 | [M-H]⁺ | Loss of a hydrogen radical. |
| 182 | [M-C₂H₄]⁺ | Retro-Diels-Alder fragmentation of the cyclohexene ring. |
| 104 | [C₆H₅CNH]⁺ | Fragment corresponding to the benzonitrile cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Phenyl-5,6,7,8-tetrahydroquinazoline.
Proposed Fragmentation Pathway
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
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Ionization:
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Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.
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Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, often used with LC-MS.
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Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
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Detection: Detect the separated ions to generate the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 2-Phenyl-5,6,7,8-tetrahydroquinazoline. By integrating the predictive data from NMR, IR, and MS, researchers can confidently confirm the structure of this and related heterocyclic compounds. The provided experimental protocols serve as a practical starting point for laboratory investigations, ensuring the acquisition of high-quality spectral data. This guide underscores the power of a synergistic spectroscopic approach in advancing research and development in the chemical and pharmaceutical sciences.
References
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Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3688. [Link]
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